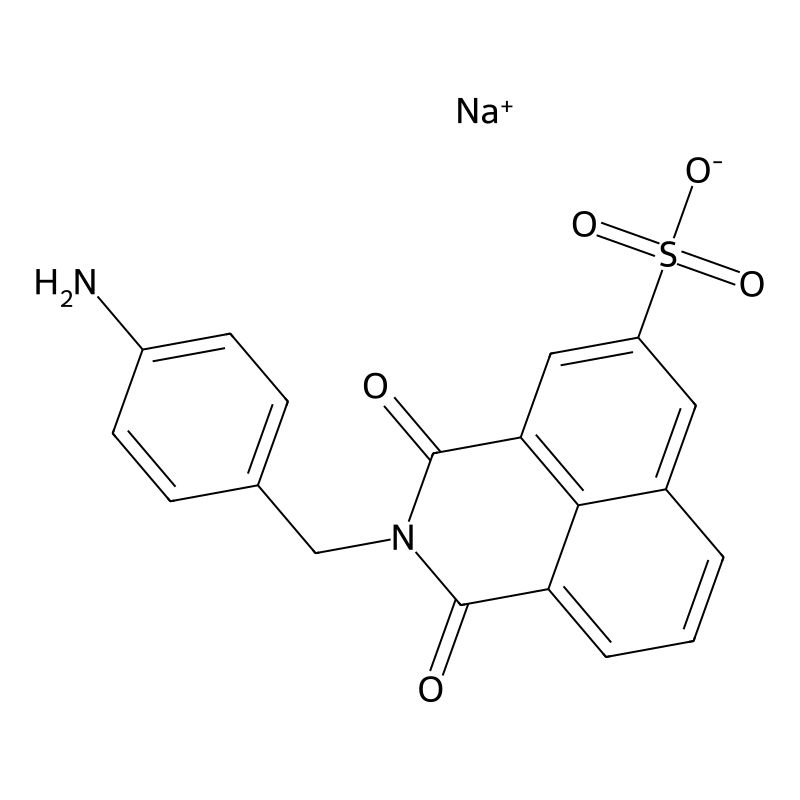Pitstop 1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Pitstop 1 is a synthetic small molecule identified as a selective inhibitor of clathrin-mediated endocytosis. Its chemical structure is characterized by the presence of a 1,8-naphthalic imide core, which is crucial for its biological activity. The compound is known for competitively inhibiting the clathrin terminal domain, which plays a significant role in the process of endocytosis, particularly in receptor-mediated pathways. This inhibition can interfere with various cellular processes, including synaptic vesicle recycling and the entry of viruses such as HIV into host cells .
The synthesis of Pitstop 1 involves a two-step chemical reaction process:
- Sulfonation: The first step involves the sulfonation of 1,8-naphthalic anhydride.
- Condensation: This is followed by a reaction with 4-amino(methyl)aniline to form the final product, Pitstop 1 .
This compound exhibits an inhibitory effect on clathrin-mediated endocytosis with an inhibition constant (IC50) of approximately 18 μM for the inhibition of amphiphysin association with the clathrin terminal domain .
Pitstop 1 has been shown to selectively inhibit clathrin-mediated endocytosis without affecting clathrin-independent pathways. This selectivity makes it a valuable tool for studying the role of clathrin in various biological processes. The compound's ability to interfere with receptor-mediated endocytosis has implications for understanding viral entry mechanisms and synaptic transmission .
In biochemical assays, Pitstop 1 has demonstrated effectiveness in inhibiting cellular functions that rely on clathrin, while allowing other cellular processes to continue unperturbed. Its limited capacity for cell membrane penetration necessitates methods such as microinjection for effective intracellular delivery .
The synthesis of Pitstop 1 does not require specialized equipment and can be completed within three to four days. The process can be accelerated using microwave irradiation techniques. The straightforward nature of its synthesis allows for scalability and cost-effective production in laboratory settings .
Pitstop 1 is primarily used in research settings to investigate clathrin function and its role in various cellular processes. Its applications include:
- Studying Endocytosis: Understanding mechanisms of clathrin-mediated endocytosis.
- Viral Research: Investigating entry pathways of viruses like HIV.
- Neuroscience: Exploring synaptic vesicle recycling and neurotransmitter release mechanisms.
Due to its selective inhibition properties, Pitstop 1 serves as a critical reagent in biochemical assays aimed at elucidating the complexities of cellular internalization processes .
Research indicates that Pitstop 1 interacts specifically with chaperone proteins involved in clathrin-mediated pathways. This interaction is crucial for understanding how the compound inhibits endocytosis and affects cellular dynamics. Studies have shown that while it inhibits clathrin-dependent pathways, it does not significantly impact other forms of internalization or secretory traffic .
Similar Compounds: Comparison with Other Compounds
Several compounds share structural or functional similarities with Pitstop 1, particularly within the context of clathrin inhibition or endocytosis interference. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism | Unique Features |
|---|---|---|---|
| Pitstop 2 | Analog of Pitstop 1 | Clathrin inhibitor | Cell permeable; broader applicability in live cells |
| Pitnot-2 | Inactive analog | No significant biological activity | Used as a negative control in experiments |
| Dynasore | Small molecule | Dynamin inhibitor | Targets dynamin instead of clathrin; affects different endocytic pathways |
| Monodansylcadaverine | Small molecule | Clathrin inhibitor | Inhibits endocytosis but less selective than Pitstop compounds |
Pitstop 1's specificity for the clathrin terminal domain distinguishes it from other inhibitors that may target different aspects of endocytic machinery or exhibit broader effects on cellular processes .








